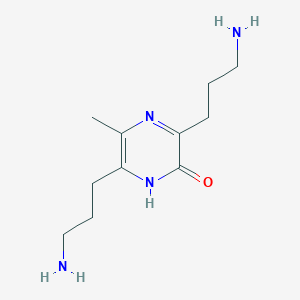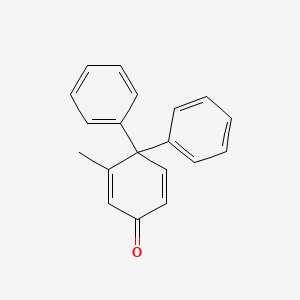
3-Methyl-4,4-diphenylcyclohexa-2,5-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4,4-diphenylcyclohexa-2,5-dien-1-one is an organic compound with the molecular formula C19H16O . It is a derivative of cyclohexadienone, characterized by the presence of a methyl group and two phenyl groups attached to the cyclohexadienone ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4,4-diphenylcyclohexa-2,5-dien-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method is the Friedel-Crafts acylation of benzene derivatives with suitable acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the benzene ring to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-4,4-diphenylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into cyclohexanol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce cyclohexanol derivatives .
Applications De Recherche Scientifique
3-Methyl-4,4-diphenylcyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of dyes and pigments
Mécanisme D'action
The mechanism of action of 3-Methyl-4,4-diphenylcyclohexa-2,5-dien-1-one involves its interaction with molecular targets and pathways within biological systems. The compound can undergo dienone-phenol rearrangement in the presence of acids or bases, leading to the formation of phenolic derivatives. These derivatives can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4-Dimethylcyclohexa-2,5-dien-1-one
- 2,6-Di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one
- 3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butyric acid
Uniqueness
3-Methyl-4,4-diphenylcyclohexa-2,5-dien-1-one is unique due to its specific structural features, such as the presence of both methyl and phenyl groups on the cyclohexadienone ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Propriétés
Numéro CAS |
189149-48-2 |
|---|---|
Formule moléculaire |
C19H16O |
Poids moléculaire |
260.3 g/mol |
Nom IUPAC |
3-methyl-4,4-diphenylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C19H16O/c1-15-14-18(20)12-13-19(15,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14H,1H3 |
Clé InChI |
TVOGESINNACLQS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C=CC1(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


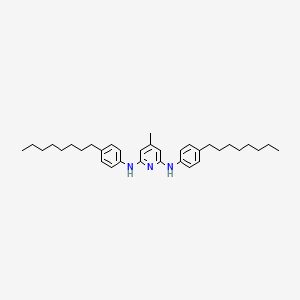
![1-{4-[2-(4-Fluorophenyl)ethenyl]phenyl}ethan-1-one](/img/structure/B14240614.png)
![2-Naphthalenol, 3,3'-[(2-methylene-1,3-propanediyl)bis(oxy)]bis-](/img/structure/B14240618.png)
![4,5-Bis[(3,5-di-tert-butylphenyl)ethynyl]-2-methoxyphenol](/img/structure/B14240622.png)
![Silane, (1,1-dimethylethyl)dimethyl[[5-(phenylmethoxy)pentyl]oxy]-](/img/structure/B14240635.png)
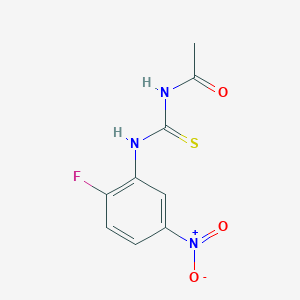
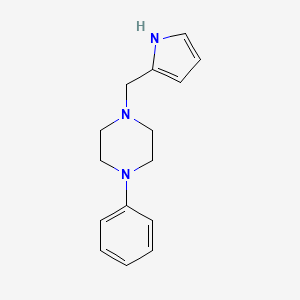
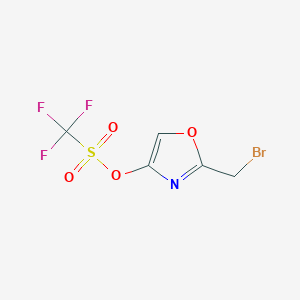
![1H-Cyclopenta[5,6]thiopyrano[2,3-D]imidazole](/img/structure/B14240657.png)


![1-[5-(2-Aminopyridin-4-yl)-4-(3-methylphenyl)-1,3-thiazol-2-yl]ethyl benzoate](/img/structure/B14240668.png)
![Acetamide, N-(2,6-dimethylphenyl)-2-[(diphenylmethylene)amino]-](/img/structure/B14240678.png)
